Bienvenue dans la boutique en ligne BenchChem!

8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one

Anticancer Lung Cancer Coumarin-Benzimidazole Hybrids

This coumarin-benzimidazole hybrid features a unique 7-membered azepane ring at position 8, distinguishing it from common piperidine/morpholine analogs. Ideal for SAR exploration, it shows moderate A549/MCF7 activity (IC50: 12.5–15.0 µM) and cytokine modulation (↑IL-6, ↓TNF-α), supporting immunopharmacology studies. Its azepane amine (pKa ~10.1) enables chemical probe derivatization for target identification. Generic substitution within this family is unreliable; exact procurement ensures reproducible biological results.

Molecular Formula C23H23N3O3
Molecular Weight 389.455
CAS No. 315237-44-6
Cat. No. B2492373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one
CAS315237-44-6
Molecular FormulaC23H23N3O3
Molecular Weight389.455
Structural Identifiers
SMILESC1CCCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5N4)O
InChIInChI=1S/C23H23N3O3/c27-20-10-9-15-13-16(22-24-18-7-3-4-8-19(18)25-22)23(28)29-21(15)17(20)14-26-11-5-1-2-6-12-26/h3-4,7-10,13,27H,1-2,5-6,11-12,14H2,(H,24,25)
InChIKeyNLJQBQOBRFPOAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one (CAS 315237-44-6): Chemoinformatic Identity and Procurement Baseline


The target compound, 8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one (MW 389.45 g/mol, C23H23N3O3), is a synthetic hybrid molecule that fuses a 7-hydroxycoumarin core, a benzimidazole ring at position 3, and an azepane moiety linked via a methylene bridge at position 8. This architecture classifies it within the coumarin-benzimidazole conjugate family, a class actively explored for anticancer and antimicrobial applications. While its specific pharmacological profile is not yet extensively published in primary literature, its distinct substitution pattern—especially the seven-membered azepane ring—differentiates it from more common piperidine- or morpholine-substituted analogs and provides a unique vector for structure-activity relationship (SAR) exploration. Procuring this compound enables access to a specific, less-explored chemical space within the benzimidazole-coumarin landscape.

Procurement Risk of 8-(Azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one: Why In-Class Analogs Cannot Be Automatically Interchanged


Generic substitution within the coumarin-benzimidazole class is unreliable due to extreme sensitivity of biological activity to specific substitution patterns. Published SAR for this class demonstrates that even minor alterations, such as moving from an unsubstituted benzimidazole to a 5-methyl or 5-chloro derivative, can shift the IC50 against A549 lung cancer cells from 0.85 µM to over 48 µM. The presence of the azepane ring at position 8 introduces a distinct conformational profile and basicity compared to piperidine or morpholine analogs, directly impacting target engagement. Consequently, substituting the target compound with a structurally similar but not identical analog from the same family risks losing the specific activity or selectivity that may be inherent to its unique scaffold, invalidating comparative biological or pharmacological experiments.

Differential Performance Benchmarks for 8-(Azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one


Antiproliferative Activity in Lung Adenocarcinoma (A549) Relative to Known Coumarin-Benzimidazole Hybrids

While exhaustive head-to-head data for the target compound are not yet available, its reported IC50 of 15.0 µM against A549 cells positions it as moderately active. This is notably less potent than the most active unsubstituted coumarin-benzimidazole hybrid (compound 6b, IC50 = 0.85 µM) but comparable or superior to several other published conjugates, such as compound 6l (IC50 > 48 µM). This places the target compound within a specific potency band suitable for scaffold optimization rather than as a lead candidate, a crucial distinction for procurement decisions.

Anticancer Lung Cancer Coumarin-Benzimidazole Hybrids

Antiproliferative Activity in Breast Adenocarcinoma (MCF7) Versus Comparator Hybrids

The target compound demonstrates an IC50 of 12.5 µM against MCF7 breast cancer cells. This is contrasted with the potent unsubstituted hybrid 6b (IC50 = 1.90 µM) and the derivative 6a (IC50 = 8.34 µM). The target's activity profile suggests it falls into a moderate activity cluster, which is valuable for studying the impact of the 8-azepane substitution on selectivity between lung and breast cancer cell lines.

Anticancer Breast Cancer Structure-Activity Relationship

Structural Differentiation: Azepane vs. Piperidine/Morpholine Substitution at the 8-Position

The seven-membered azepane ring at the 8-position is a key differentiator from more common six-membered piperidine or morpholine analogs. Computational and SAR analyses in similar coumarin series indicate that the larger ring size alters the pKa of the basic nitrogen and the dihedral angle of the substituent, potentially modifying hydrogen-bonding interactions with biological targets. This structural distinction is critical for medicinal chemists exploring novel vectors in kinase or GPCR binding pockets.

Medicinal Chemistry Scaffold Optimization Conformational Analysis

Cytokine Modulation Profile as a Marker of Anti-inflammatory vs. Anticancer Mechanism

Preliminary screening data indicates the target compound differentially modulates cytokine release: increasing IL-6 in A549 cells while decreasing TNF-α in MCF7 cells. This contrasts with the unsubstituted hybrid 6b, which showed general cytotoxicity without a reported distinct cytokine signature in the available literature. While not a direct head-to-head comparison, this functional differentiation suggests the azepane substitution may engage distinct immunomodulatory pathways, warranting further investigation.

Immunomodulation Cytokine Profiling Cancer Biology

Selectivity Index Inference: Cancer vs. Non-Cancer Cell Toxicity

Based on class trends, coumarin-benzimidazole hybrids with moderate anticancer activity (IC50 ~10-20 µM) often exhibit favorable selectivity indices (>10) when tested against non-cancerous cell lines like Vero or WI-38, as demonstrated by compound 6b (IC50 Vero >100 µM, SI > 50 against A549). While direct toxicity data for the target compound are lacking, its comparable potency band suggests a potentially exploitable therapeutic window, making it a candidate for selectivity profiling studies.

Safety Pharmacology Selectivity Index Drug Discovery

Recommended Application Scenarios for 8-(Azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one in Scientific Procurement


Scaffold-Hopping and SAR Expansion in Anticancer Programs

The compound's unique azepane substituent makes it ideal for scaffold-hopping studies within a coumarin-benzimidazole series. Researchers can directly compare its moderate A549/MCF7 activity (IC50: 12.5-15.0 µM) with published data for piperidine or morpholine analogs to map the impact of ring size on tubulin or kinase inhibition. This is a targeted procurement scenario, not a replacement for a validated lead.

Immunomodulatory Profiling in the Tumor Microenvironment

Given the preliminary cytokine modulation data (increased IL-6 in A549, decreased TNF-α in MCF7), this compound is a candidate for further ex vivo immunopharmacology studies. Procurement is recommended for laboratories investigating the link between cell cycle arrest and inflammatory signaling in solid tumors, with the intent to generate novel chemico-biological hypotheses.

Chemical Probe Development for Target Deconvolution

The compound's distinct amine basicity (calculated azepane pKa ~10.1) and moderate potency suit it for use as a chemical probe. It can be derivatized into affinity chromatography reagents or biotinylated analogs for pull-down experiments aimed at identifying novel protein targets engaged by the coumarin-benzimidazole chemotype, a task for which a highly potent compound might be too promiscuous.

Reference Standard for Analytical Method Development

With a well-defined molecular weight (389.45 g/mol) and a distinctive fragmentation pattern in mass spectrometry, this compound can serve as a reference standard for developing LC-MS/MS methods aimed at quantifying coumarin-benzimidazole hybrids in biological matrices during preclinical pharmacokinetic studies.

Quote Request

Request a Quote for 8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.